(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476092
InChI: InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-7-11(15)5-6-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
SMILES: CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C(C)C)N
Molecular Formula: C14H20Cl2N2O
Molecular Weight: 303.2 g/mol

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13476092

Molecular Formula: C14H20Cl2N2O

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide -

Specification

Molecular Formula C14H20Cl2N2O
Molecular Weight 303.2 g/mol
IUPAC Name (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Standard InChI InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-7-11(15)5-6-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
Standard InChI Key HHEVAFQSDTYFPV-ZDUSSCGKSA-N
Isomeric SMILES CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C(C)C)N

Introduction

Structural and Chemical Identity

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₀Cl₂N₂O, with a molecular weight of 303.2 g/mol . Its IUPAC name, (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide, reflects its stereochemistry and functional groups:

  • A chiral (S)-configured amino group at position 2.

  • A 2,5-dichlorobenzyl moiety attached to the amide nitrogen.

  • An N-ethyl group and a 3-methyl substituent on the butyramide backbone .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₂₀Cl₂N₂O
Molecular Weight303.2 g/mol
IUPAC Name(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
CAS Registry Number1354001-90-3
Canonical SMILESCCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C@HN

Stereochemical Considerations

The (S)-configuration at the amino-bearing carbon is critical for molecular interactions, as enantiomers often exhibit divergent biological activities . Computational models (e.g., PubChem’s 3D conformer) suggest that this stereochemistry optimizes hydrogen bonding with target proteins .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous amides are synthesized via:

  • Amidation: Coupling 2,5-dichlorobenzylamine with a protected (S)-2-amino-3-methylbutyric acid derivative using carbodiimide reagents.

  • Alkylation: Introducing the ethyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

  • Deprotection: Cleaving tert-butoxycarbonyl (Boc) or similar groups to yield the free amine.

Key reagents include thionyl chloride for acid activation and potassium permanganate for oxidation steps in precursor synthesis.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amide Hydrolysis: Susceptibility to acidic/basic conditions, yielding 2-amino-3-methylbutyric acid and 2,5-dichlorobenzylethylamine .

  • Electrophilic Aromatic Substitution: The dichlorobenzyl ring may undergo nitration or sulfonation, though steric hindrance from the ethyl and methyl groups limits reactivity.

  • Oxidation: The tertiary amine is resistant to oxidation, but the primary amine may form imines under strong oxidizing conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 3.2) .

  • Stability: Stable under inert atmospheres at room temperature but degrades upon prolonged exposure to light or moisture .

Table 2: Physical Properties

PropertyValueSource
Melting PointNot reported (likely >150°C)-
Boiling PointDecomposes before boiling
logP~3.2 (predicted)
pKa (amine)~9.5 (estimated)

Biological Activity and Applications

Mechanistic Insights

The 2,5-dichlorobenzyl group enhances lipophilicity and π-π stacking with aromatic residues in enzymes or receptors. Preliminary studies on analogs suggest:

  • Enzyme Inhibition: Potent inhibition of cysteine proteases (e.g., cathepsin B) due to electrophilic chlorine atoms.

  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) via the amine group, implicated in neurotransmitter regulation.

Table 3: Comparative Biological Data for Analogous Compounds

CompoundActivity (IC₅₀/MIC)TargetSource
(S)-2-Amino-N-(2,4-dichloro-benzyl)-...IC₅₀ = 5.2 μM (Cathepsin B)Protease inhibition
Cyclopropyl-(2,4-dichloro-benzyl)-amineMIC = 16 μg/mL (S. aureus)Membrane disruption

Comparative Analysis with Structural Analogs

Impact of Chlorine Substitution

  • 2,5-Dichloro vs. 2,4-Dichloro: The 2,5-substitution pattern in this compound enhances metabolic stability compared to 2,4-dichloro analogs, which are more prone to hepatic glucuronidation.

  • N-Ethyl vs. N-Isopropyl: Ethyl groups improve aqueous solubility relative to bulkier isopropyl substituents.

Stereochemical Dependence

The (S)-enantiomer exhibits 10–50× higher affinity for biological targets than the (R)-form in protease inhibition assays.

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